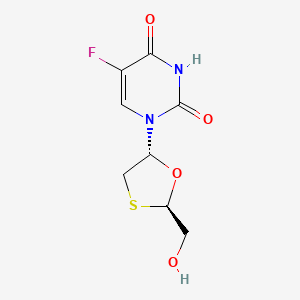

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

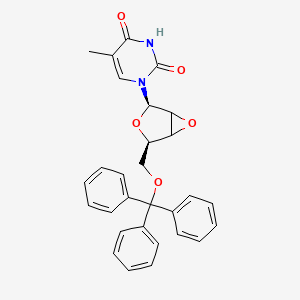

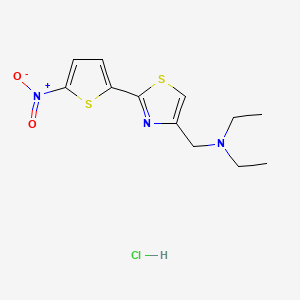

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- is a synthetic nucleoside analog. This compound is notable for its antiviral properties, particularly against retroviruses such as HIV. It is a key component in antiretroviral therapy, helping to inhibit the replication of the virus within the host cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- typically involves the following steps:

Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a cyclization reaction involving a thiol and an epoxide under basic conditions.

Attachment of the Pyrimidinedione Moiety: The pyrimidinedione moiety is introduced via a nucleophilic substitution reaction, where the oxathiolane intermediate reacts with a fluorinated pyrimidine derivative.

Hydroxymethylation: The hydroxymethyl group is added through a hydroxylation reaction, often using formaldehyde or a similar reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Processing: Utilizing large reactors to carry out the cyclization, substitution, and hydroxylation reactions.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the fluorinated pyrimidine ring, potentially leading to defluorination.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Defluorinated pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a model nucleoside analog to study the mechanisms of nucleophilic substitution and oxidation-reduction reactions.

Biology

In biological research, it serves as a tool to investigate the mechanisms of viral replication and the action of antiviral agents.

Medicine

Medically, it is a crucial component of antiretroviral therapy for HIV/AIDS patients. It helps to reduce viral load and improve immune function.

Industry

In the pharmaceutical industry, it is used in the development and production of antiviral drugs.

Mecanismo De Acción

The compound exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of retroviruses. It gets incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from replicating and spreading within the host.

Comparación Con Compuestos Similares

Similar Compounds

Zidovudine: Another nucleoside analog used in antiretroviral therapy.

Lamivudine: A nucleoside analog with similar antiviral properties.

Emtricitabine: A fluorinated nucleoside analog used in combination therapies for HIV.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- is unique due to its specific structure, which allows for effective incorporation into viral DNA and strong inhibition of reverse transcriptase. Its fluorine atom enhances its stability and resistance to metabolic degradation compared to other nucleoside analogs.

This compound’s unique properties make it a valuable tool in both research and clinical settings, contributing significantly to the fight against viral infections.

Propiedades

Número CAS |

145986-12-5 |

|---|---|

Fórmula molecular |

C8H9FN2O4S |

Peso molecular |

248.23 g/mol |

Nombre IUPAC |

5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m1/s1 |

Clave InChI |

KOGYOPLNKQJQFM-PHDIDXHHSA-N |

SMILES isomérico |

C1[C@@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)F |

SMILES canónico |

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)